molecular formula C10H13FN2O B14838805 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine

4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B14838805
M. Wt: 196.22 g/mol
InChI Key: GQNKFDUQHJVDPC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.224 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine, can be achieved through several methods. One common approach involves the use of fluorinating agents such as Umemoto reagents or Balz-Schiemann reactions

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is unique due to the combination of its cyclopropoxy, fluorine, and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C10H13FN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3

InChI Key

GQNKFDUQHJVDPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1F)OC2CC2

Origin of Product

United States

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